Radical Addition Specificity: 3-Cyclohexyl-1-propyne in (5-Bromo-4,4,5,5-tetrafluoro-pent-2-enyl)-cyclohexane Synthesis
Unlike simple alkyl alkynes, 3-cyclohexyl-1-propyne (CAS 17715-00-3) has been explicitly demonstrated as a substrate for the synthesis of (5-bromo-4,4,5,5-tetrafluoro-pent-2-enyl)-cyclohexane. The reaction proceeds at 40°C with (NH4)2S2O8 and HCO2Na·2H2O in DMF over 3 hours . This constitutes a verified, patent-informed pathway, showcasing the compound's utility in generating fluorinated cyclohexyl derivatives.
| Evidence Dimension | Specific Product Yield in a Defined Synthetic Pathway |
|---|---|
| Target Compound Data | Used to produce (5-bromo-4,4,5,5-tetrafluoro-pent-2-enyl)-cyclohexane |
| Comparator Or Baseline | Simple alkyl alkynes (e.g., 1-hexyne) would yield different, non-fluorinated products |
| Quantified Difference | Qualitative demonstration of a unique, target-specific synthetic pathway |
| Conditions | Reaction at 40°C for 3h with (NH4)2S2O8, HCO2Na·2H2O in DMF |
Why This Matters
This validates the compound's specific utility in synthesizing advanced pharmaceutical intermediates that cannot be accessed via generic alkynes.
